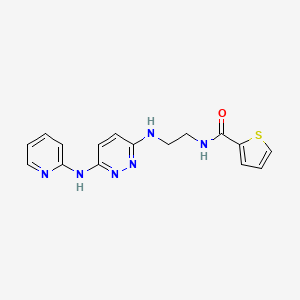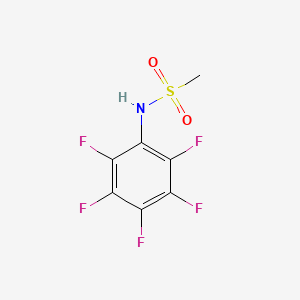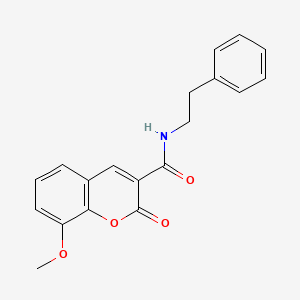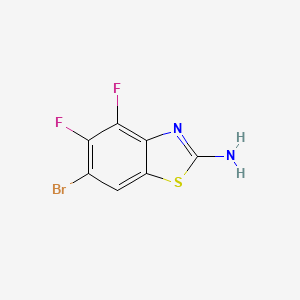![molecular formula C20H24N2O2 B2766181 N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide CAS No. 2380186-96-7](/img/structure/B2766181.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to investigate the role of PI3K in various cellular processes.
作用機序
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in cell survival and proliferation. By inhibiting PI3K activity, N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is its selectivity for PI3K, which allows for specific inhibition of the enzyme without affecting other signaling pathways. However, N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the structure of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide to improve its stability and solubility.
将来の方向性
There are many potential future directions for research on N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, including the development of more potent and selective inhibitors of PI3K, the investigation of the role of PI3K in other cellular processes, and the development of new therapeutic applications for N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide in cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide and its potential limitations for lab experiments.
合成法
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitrobenzaldehyde with morpholine, followed by a cyclization reaction with cyclobutanone. The resulting intermediate is then reacted with methyl chloroformate and naphthalene-1-amine to yield N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide.
科学的研究の応用
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in cancer treatment. N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is also used in the study of neurodegenerative diseases, such as Alzheimer's disease, and has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h1-3,5-8H,4,9-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGJKSJQFGQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

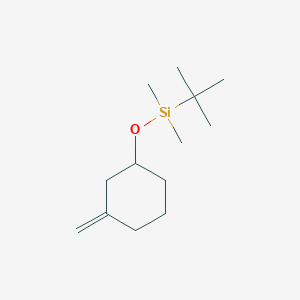
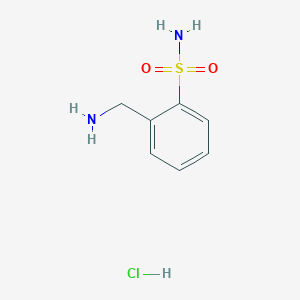

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)
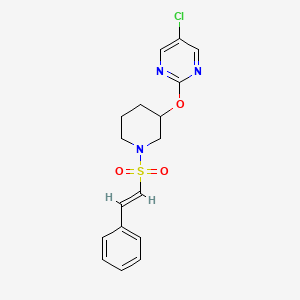
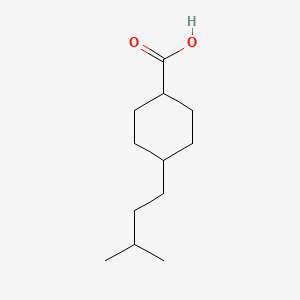
![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)
![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)
